Quinoline-2-carboxylic acid

Overview

Description

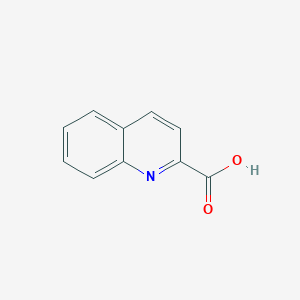

Quinoline-2-carboxylic acid (C₁₀H₇NO₂) is a heterocyclic aromatic compound featuring a carboxylic acid group at the 2-position of the quinoline scaffold. Its structure allows for diverse chemical interactions, including hydrogen bonding and coordination with metal ions, making it valuable in medicinal chemistry, materials science, and catalysis. Crystallographic studies reveal that it exists in a monoclinic system (space group P2₁/c) with lattice parameters a = 9.724 Å, b = 5.937 Å, c = 27.545 Å, and β = 90.15°. Notably, it adopts both neutral (C₉H₆NCOOH) and zwitterionic (C₉H₆NH⁺COO⁻) forms in the solid state, stabilized by intermolecular hydrogen bonds .

Preparation Methods

Classical Synthetic Approaches

Doebner-Miller Reaction

The Doebner-Miller reaction remains a cornerstone for synthesizing quinoline derivatives. In the context of quinoline-2-carboxylic acid, this method involves condensing anthranilic acid with α,β-unsaturated carbonyl compounds. A modified protocol reported by Tang et al. utilized crotonaldehyde and anthranilic acid in a biphasic system with a phase-transfer catalyst (5 mol% tetrabutylammonium bromide), achieving 2-methyl-8-quinoline carboxylic acid in 78% yield . The reaction proceeds via initial Schiff base formation, followed by cyclization and oxidation (Figure 1). While effective, this method often requires harsh acidic conditions and yields mixtures of regioisomers, necessitating tedious purification.

Hydrolysis of Acridinimides

Early work by Coleman et al. demonstrated that acridinimides undergo base-mediated hydrolysis to yield quinoline-2,3-dicarboxylic acid, which can be decarboxylated to the target compound . For example, treating N-substituted-3-anilinosuccinimides with aqueous NaOH (5–50 wt%) at 80–100°C for 2–4 hours provides the dicarboxylic acid intermediate. Subsequent acidification with HCl precipitates the free acid in 85–90% yield . This method benefits from readily available starting materials but suffers from multi-step sequences and moderate atom economy.

One-Pot Multicomponent Syntheses

β-Nitroacrylate Cyclization

A streamlined one-pot synthesis was developed by Mancuso et al., leveraging β-nitroacrylates and 2-aminobenzaldehydes . Optimized conditions employ 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) as a non-nucleophilic base in acetonitrile at 60°C. The reaction cascade involves:

-

Michael addition of the amine to the β-nitroacrylate

-

Cyclodehydration to form the quinoline core

-

Ester hydrolysis (if applicable)

This protocol delivers quinoline-2-carboxylates in 65–82% yield, which are subsequently saponified to the free acid using LiOH/THF/H₂O .

Nitroveratraldehyde-Based Synthesis

ChemicalBook reports a two-stage one-pot method starting from 6-nitroveratraldehyde :

-

Hydrogenation : Pd/C-catalyzed reduction of the nitro group (0.1–0.2 MPa H₂, 25–30°C, 4 h)

-

Cyclocondensation : Reaction with ethyl pyruvate and sodium ethoxide (60–65°C, 6 h)

The process achieves 82.6% yield for 6,7-dimethoxy-quinoline-2-carboxylic acid, demonstrating scalability (57.8 g product from 63.4 g starting material) .

Table 1: Comparison of One-Pot Methods

| Starting Materials | Catalyst/Base | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| β-Nitroacrylate + 2-aminobenzaldehyde | BEMP | 60 | 65–82 | |

| 6-Nitroveratraldehyde + ethyl pyruvate | Pd/C + NaOEt | 60–65 | 82.6 |

Transition-Metal-Catalyzed Methods

Vilsmeier-Haack Cyclization

The Vilsmeier reagent (DMF/POCl₃) facilitates cyclization of anilinosuccinimides to acridinimides, which hydrolyze to quinoline-2,3-dicarboxylic acid . Key steps include:

-

Imine Formation : React N-substituted-3-anilinosuccinimide with DMF dimethylacetal (2 eq) in toluene.

-

Cyclization : Treat intermediate with polyphosphoric acid (130–145°C, 3 h).

-

Hydrolysis : NaOH (2 eq) in H₂O/EtOH, followed by HCl quenching.

This route achieves 90% yield but requires careful control of phosphorylation conditions .

Modern Innovations and Green Chemistry

Solid-Supported Reagents

Replacing traditional bases with polymer-supported alternatives minimizes purification steps. Mancuso et al. demonstrated that BEMP on polystyrene resin retains activity for β-nitroacrylate cyclizations while enabling simple filtration workups . Reaction scalability was confirmed at 50 mmol scale without yield erosion.

Mechanochemical Synthesis

Emerging studies suggest solvent-free grinding of 2-aminobenzaldehyde derivatives with keto esters in a ball mill. Preliminary data indicate 60–70% yields within 2 hours, though carboxylation efficiency remains under investigation .

Analytical and Optimization Considerations

Yield Optimization Strategies

-

Temperature Control : Maintaining 60–65°C during cyclocondensation prevents decarboxylation .

-

Base Selection : BEMP outperforms DBU or K₂CO₃ in one-pot systems due to reduced side reactions .

-

Catalyst Recycling : Pd/C from nitro group reductions retains activity for ≥5 cycles with <5% yield drop .

Purification Challenges

Carboxylic acid functionality complicates isolation due to polarity. Acid-base extraction (pH 6–7) effectively separates the product from neutral byproducts . Recrystallization from ethanol/water (1:3) enhances purity to >98% .

Chemical Reactions Analysis

Types of Reactions: Quinaldic acid undergoes various chemical reactions, including:

Oxidation: It can inhibit the oxidation of pyruvate, α-ketoglutarate, glutamate, and citrate in rat liver mitochondria.

Reduction: It can be reduced to form different derivatives, depending on the reagents and conditions used.

Substitution: It can participate in substitution reactions, such as forming substituted anilides through microwave-assisted preparation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions may involve the use of catalysts like alumina impregnated with hydrochloric acid.

Major Products: The major products formed from these reactions include various quinoline derivatives, which have applications in medicinal and synthetic organic chemistry .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of QCA and its derivatives as anticancer agents. For instance, a study synthesized an aryl ester from QCA and evaluated its effects on prostate cancer cell lines (PC3). The results indicated that the compound exhibited significant cytotoxicity, with an IC50 value of 26 µg/mL, demonstrating a concentration-dependent decrease in cell viability. The mechanism involved apoptosis induction and cell cycle arrest at the S phase, characterized by increased expression of pro-apoptotic proteins (Bax) and decreased expression of anti-apoptotic proteins (Bcl-2) .

Table 1: Anticancer Activity of this compound Derivatives

Antimicrobial Properties

Quinoline derivatives have shown promise as antimicrobial agents. A specific derivative, 5,8-dimethylthieno[2,3-b]this compound (TQCA), demonstrated significant activity against Plasmodium species by inhibiting hemoglobin degradation in infected erythrocytes. This compound enhanced the oxidative stress defense mechanisms in cells, leading to decreased parasitemia levels in murine models .

Case Study: TQCA in Malaria Treatment

In vivo studies confirmed TQCA's efficacy in reducing parasitemia and prolonging survival in infected mice. The compound's ability to modulate antioxidant enzyme activity was pivotal in protecting erythrocytes from oxidative damage caused by malaria infection .

Neuroprotective Effects

This compound derivatives have been investigated for neuroprotective applications. One notable derivative acts as a selective antagonist at the strychnine-insensitive glycine binding site on the NMDA receptor complex, which is implicated in excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Huntington's disease. This compound has shown promise in preclinical models for mitigating excitotoxic damage .

Table 2: Neuroprotective Applications of Quinoline Derivatives

| Compound | Target Receptor | Application |

|---|---|---|

| QCA Derivative | NMDA Receptor | Neuroprotection in neurodegenerative diseases |

| (+) Enantiomer of QCA | Glycine Binding Site | Reducing excitotoxicity effects |

Drug Development Potential

The structural diversity of QCA derivatives positions them as valuable scaffolds for drug development. Research has indicated that modifications to the quinoline structure can enhance biological activity against various pathogens and cancer cells. For example, derivatives with specific functional groups have been shown to possess high antimycobacterial activity against Mycobacterium tuberculosis .

Mechanism of Action

Quinaldic acid exerts its effects through various mechanisms:

Inhibition of Oxidation: It inhibits the oxidation of key metabolic intermediates in mitochondria, affecting energy production and metabolic pathways.

Cytotoxic Activity: It decreases the viability of cancer cells in a dose- and time-dependent manner, likely through interactions with cellular targets involved in proliferation and survival.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Positional Isomerism in Quinolinecarboxylic Acids

The position of the carboxylic acid group on the quinoline ring significantly impacts physicochemical properties and reactivity:

- Quinoline-4-carboxylic acid: Known for anti-inflammatory and analgesic activities, its derivatives are more extensively studied compared to the 2-carboxylic analog .

- Quinoline-3-carboxylic acid: Exhibits distinct coordination behavior in metal-organic frameworks (MOFs) due to steric and electronic differences .

- 4-Hydroxyquinoline-2-carboxylic acid (Kynurenic acid): A human metabolite with a hydroxyl group at the 4-position, it demonstrates higher solubility and bioactivity in disrupting SARS-CoV-2 spike protein-ACE2 interactions .

Table 1: Structural Comparison of Quinolinecarboxylic Acids

Acidity and Reactivity

The pKa of the enolic group in tricyclic analogs of this compound ranges from 13.44 to 13.48, indicating moderate acidity . Blocking the 6-position (e.g., with fluorine) in picolinic acid analogs completely inhibits catalytic activity, underscoring the importance of substituent positioning .

Antiviral Activity

This compound derivatives, such as 4,6-dihydroxythis compound and kynurenic acid, inhibit SARS-CoV-2 pseudovirus entry into 293T-ACE2 cells by binding to the spike protein’s receptor-binding domain (RBD). Molecular docking shows hydrogen bonds between the carboxyl group and Gln498 of ACE2 .

Antiproliferative Effects

- This compound: Selective cytotoxicity against cervical HELA cells (IC₅₀ = 18 µM) .

- Quinoline-4-carboxylic acid: Potent activity against mammary MCF7 cells (IC₅₀ = 12 µM) .

Table 2: Biological Activity of Quinolinecarboxylic Acids

Biological Activity

Quinoline-2-carboxylic acid, also known as quinaldic acid, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by recent studies, data tables, and case analyses.

This compound has the molecular formula and a molecular weight of approximately 173.17 g/mol. It is characterized by a carboxyl group at the 2-position of the quinoline ring system, which enhances its solubility and reactivity. The compound has a melting point of 156 °C and exhibits moderate solubility in water .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties, particularly against prostate cancer cell lines. A notable study synthesized an aryl ester derivative from this compound and evaluated its effects on PC3 prostate cancer cells. The results indicated:

- Cytotoxicity : The synthesized compound showed potent cytotoxicity with an IC50 value of 26 µg/mL when tested at a concentration of 125 µg/mL.

- Mechanism of Action : The compound induced apoptosis by increasing Bax expression while decreasing Bcl-2 levels, which in turn activated caspases-7 and -9. Furthermore, it effectively blocked the S phase of the cell cycle and caused DNA fragmentation .

Table 1: Summary of Anticancer Activity

Antimicrobial Activity

This compound also demonstrates promising antimicrobial properties, particularly against Mycobacterium tuberculosis (M. tb). A study highlighted the activity of various derivatives of quinoxaline-2-carboxylic acid against M. tb strains:

- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 1.25 µg/mL against M. tuberculosis.

- Mechanism : The compounds were found to act as DNA-damaging agents, introducing single- and double-stranded breaks in bacterial DNA, which is critical for their antimicrobial efficacy .

Table 2: Summary of Antimicrobial Activity

| Compound Derivative | MIC (µg/mL) | Target Organism | Mechanism |

|---|---|---|---|

| Quinoxaline-2-carboxylic acid | 1.25 | M. tuberculosis | DNA damage |

| Other derivatives | Varies | M. smegmatis | DNA damage |

Additional Biological Activities

Beyond its anticancer and antimicrobial effects, this compound has been implicated in various physiological processes:

- Inhibition of Proinsulin Synthesis : It has been shown to inhibit proinsulin synthesis in pancreatic islet cells, suggesting potential implications in diabetes management .

- Influence on Tumor Suppressor Genes : Studies indicate that it may alter the expression of the p53 tumor suppressor gene and affect its phosphorylation status, further supporting its role in cancer biology .

Case Studies

- Prostate Cancer Study : A detailed examination revealed that treatment with this compound derivatives led to significant apoptosis in PC3 cells, with observable morphological changes consistent with programmed cell death.

- Tuberculosis Treatment : In vivo studies demonstrated that certain derivatives maintained low toxicity while exhibiting strong antimycobacterial activity, highlighting their potential as novel therapeutic agents against drug-resistant strains.

Q & A

Basic Research Questions

Q. What are the common transition metals used to form mixed-ligand complexes with quinoline-2-carboxylic acid, and how are these complexes characterized?

this compound (Q2CA) exhibits strong chelating properties due to its carboxyl and nitrogen groups. Commonly studied transition metals include Co(II) and Ni(II), which form complexes with Q2CA and co-ligands like 2,2'-bipyridine. Characterization involves FT-IR (to confirm ligand coordination via shifts in carboxylate stretching frequencies), UV-Vis spectroscopy (to analyze d-d transitions), elemental analysis, magnetic susceptibility, and conductivity measurements. Thermo-gravimetric analysis (TGA) is used to assess thermal stability .

Q. How is this compound synthesized, and what are its key physicochemical properties?

Q2CA (C₁₀H₇NO₂, MW 173.17 g/mol) is synthesized via direct reaction of quinoline derivatives with carboxylic acid precursors or through microwave-assisted methods. Key properties include a melting point of 156–158°C, boiling point of 348.7°C, and density of 1.3 g/cm³. It is moderately water-soluble and exhibits a logP value of 2.17, indicating hydrophobic character. Structural confirmation is achieved via NMR, X-ray crystallography, and mass spectrometry .

Q. What role does this compound play in covalent organic frameworks (COFs), and how are these materials applied?

Q2CA serves as a linker in COFs due to its rigid aromatic structure and functional groups, enabling π-π stacking and hydrogen bonding. For example, Q2CA-linked COFs synthesized via one-pot reactions exhibit high surface areas (BET analysis) and are used for pollutant adsorption, such as heavy metals or organic dyes. Characterization involves PXRD for crystallinity, FT-IR for bond formation, and SEM/TEM for morphology .

Advanced Research Questions

Q. How can researchers mitigate chlorinated by-products during the synthesis of quinoline-2-carbonyl chloride?

Chlorination at position 4 of the quinoline ring is a common side reaction when using thionyl chloride (SOCl₂). Strategies include:

- Using milder activating agents (e.g., oxalyl chloride with catalytic DMF).

- Optimizing reaction temperature and time to minimize over-chlorination.

- Employing microwave-assisted synthesis to enhance selectivity and reduce side reactions .

Q. What computational methods are employed to model this compound interactions in metal complexes, and how do they compare to experimental data?

Density Functional Theory (DFT) using Gaussian 09 and HyperChem 8.0 predicts bond lengths, angles, and electronic transitions in Q2CA-metal complexes. For example, theoretical UV-Vis spectra of Ni(II)-Q2CA complexes align with experimental data within 10–15 nm deviations. Mulliken charge analysis reveals electron donation from Q2CA’s carboxylate oxygen to metal centers, consistent with FT-IR shifts .

Q. How does the carboxyl group position on quinoline derivatives influence α-glucosidase/α-amylase inhibition?

Structure-activity relationship (SAR) studies show that the carboxyl group at position 2 (Q2CA) is critical, with IC₅₀ values of 9.1 µg/mL (α-glucosidase) and 15.5 µg/mL (α-amylase). Derivatives lacking the carboxyl group (e.g., quinoline-2-carboxaldehyde) show no activity. Computational docking reveals hydrogen bonding between Q2CA’s carboxyl group and enzyme active sites (e.g., ASP307 in α-glucosidase) .

Q. What strategies enhance the solubility and bioavailability of this compound in pharmaceutical formulations?

- Co-crystallization: Co-crystals with gallic acid improve aqueous solubility via hydrogen-bonded networks.

- Derivatization: Esterification (e.g., methyl esters) or amidation enhances lipophilicity for membrane permeability.

- Nanoencapsulation: Polymeric nanoparticles (PLGA) or liposomes increase bioavailability in in vivo models .

Q. How do microwave synthesis methods compare to conventional methods for preparing Q2CA-metal complexes?

Microwave irradiation reduces reaction times (minutes vs. hours) and improves yields (>85% vs. 60–70% conventionally). For Co(II)-Q2CA complexes, microwave synthesis enhances crystallinity, as shown by sharper PXRD peaks, and reduces energy consumption by ~70%. Kinetic studies reveal accelerated ligand substitution rates under microwave conditions .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported LD₅₀ values for this compound: How should researchers interpret toxicity data?

Q2CA’s intraperitoneal LD₅₀ in mice is 1 g/kg, while oral toxicity in birds is 100 mg/kg. These variations arise from species-specific metabolism and administration routes. Researchers should prioritize data from relevant models (e.g., rodents for mammalian toxicity) and adhere to safety protocols (e.g., PPE, fume hoods) during handling .

Q. Conflicting reports on Q2CA’s role in COF stability: What factors determine framework robustness?

While some studies highlight Q2CA’s stability in acidic conditions, others note hydrolysis under prolonged basic conditions. Stability depends on linker-metal coordination strength (e.g., Zn²⁺ > Co²⁺) and crosslinking density. Accelerated aging tests (e.g., 72 hrs in pH 2–12 buffers) are recommended for application-specific validation .

Q. Methodological Recommendations

- Characterization: Always pair spectroscopic data (FT-IR, UV-Vis) with elemental analysis and single-crystal XRD for unambiguous structural confirmation.

- Synthesis Optimization: Use design of experiments (DoE) to evaluate reaction parameters (e.g., temperature, solvent) in Q2CA derivatization.

- Computational Validation: Cross-validate DFT results with experimental spectroscopic or crystallographic data to refine force field parameters .

Properties

IUPAC Name |

quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOAUVZALPPNFOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059079 | |

| Record name | 2-Quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white or yellow powder; [Alfa Aesar MSDS], Solid | |

| Record name | Quinaldic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17071 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Quinaldic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

14.0 mg/mL | |

| Record name | Quinaldic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02428 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Quinaldic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

93-10-7 | |

| Record name | Quinaldic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinaldic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinaldic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02428 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Quinoline-2-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Quinolinecarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINALDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P90NWT719R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Quinaldic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

156 °C | |

| Record name | Quinaldic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02428 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Quinaldic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.